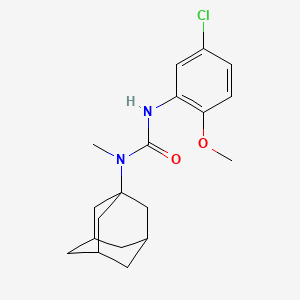
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol
Übersicht
Beschreibung
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPT is a synthetic compound that is structurally similar to natural compounds found in the human body, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to inhibit the activity of protein kinase C, which is involved in a variety of cellular processes, including cell growth and differentiation. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have a variety of biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol can inhibit the growth of cancer cells and induce apoptosis. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to modulate neurotransmitter release and synaptic plasticity in neurons. In vivo studies have shown that 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol can enhance the activity of immune cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its synthetic nature, which allows for precise control over its properties and concentration. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol. One area of interest is the development of new cancer treatments based on the anti-cancer properties of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol. Another area of interest is the development of new treatments for neurological disorders based on the ability of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol to modulate neurotransmitter release and synaptic plasticity. Additionally, research on the immune-boosting properties of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol could lead to the development of new treatments for immunodeficiency disorders.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments. In neuroscience, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been studied for its potential to modulate neurotransmitter release and synaptic plasticity, which could lead to the development of new treatments for neurological disorders. In immunology, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to enhance the activity of immune cells, suggesting that it could be used to boost the immune system in patients with immunodeficiency disorders.
Eigenschaften
IUPAC Name |
(3-chloro-4-hydroxy-5-methoxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c1-16-10-7-8(6-9(13)11(10)15)12(17)14-4-2-3-5-14/h6-7,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIJWZMVKOSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCC2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-hydroxy-5-methoxyphenyl)(pyrrolidin-1-yl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115314.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)

![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)
![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)
![methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate](/img/structure/B4115392.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B4115404.png)